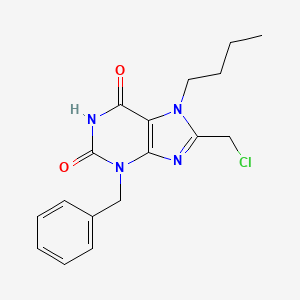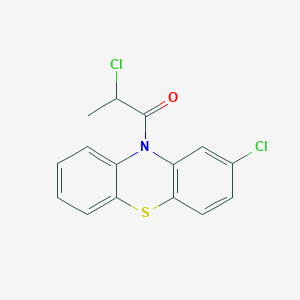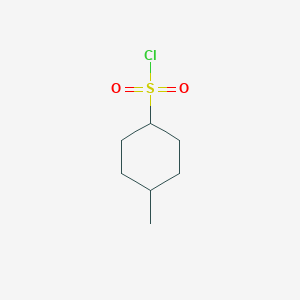
(4-bromo-1H-pyrazol-5-yl)methanamine hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The InChI code for “(4-bromo-1H-pyrazol-5-yl)methanamine hydrobromide” is1S/C4H6BrN3.BrH/c5-3-2-7-8-4(3)1-6;/h2H,1,6H2,(H,7,8);1H . This indicates the presence of a bromine atom at the 4th position of the pyrazole ring, and a methanamine group attached to the 5th position of the pyrazole ring. Physical And Chemical Properties Analysis
“this compound” appears as a powder . The molecular weight is 256.93 . More specific physical and chemical properties like melting point, boiling point, and solubility are not available in the sources I found.Aplicaciones Científicas De Investigación
(4-bromo-1H-pyrazol-5-yl)methanamine hydrobromideolemethanamine hydrobromide has a wide range of applications in scientific research. It has been used in the synthesis of various heterocyclic compounds, such as pyrazoles, pyrazolines, and pyrazolidines. In addition, it has been used in the synthesis of novel heterocyclic compounds with potential biological activities, such as antifungal, antitumor, and antiviral agents. It has also been used in the synthesis of various pharmaceuticals, such as anticonvulsants, antiarrhythmics, and antihypertensives.
Mecanismo De Acción
The mechanism of action of (4-bromo-1H-pyrazol-5-yl)methanamine hydrobromideolemethanamine hydrobromide is not yet fully understood. However, it is believed to act as a proton donor, which can be used to form covalent bonds between molecules. This can be used to create novel heterocyclic compounds with potential biological activities.
Biochemical and Physiological Effects
The biochemical and physiological effects of (4-bromo-1H-pyrazol-5-yl)methanamine hydrobromideolemethanamine hydrobromide have not yet been studied in detail. However, it is believed to have the potential to act as an antifungal, antitumor, and antiviral agent. In addition, it may have the potential to act as an anticonvulsant, antiarrhythmic, and antihypertensive agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (4-bromo-1H-pyrazol-5-yl)methanamine hydrobromideolemethanamine hydrobromide in laboratory experiments include its low cost, ease of synthesis, and its ability to form covalent bonds between molecules. However, it is important to note that it is a highly toxic compound, and should be handled with caution. In addition, it is not soluble in water, and must be dissolved in an organic solvent before use.
Direcciones Futuras
There are a number of potential future directions for research involving (4-bromo-1H-pyrazol-5-yl)methanamine hydrobromideolemethanamine hydrobromide. These include further investigations into its mechanism of action, its biochemical and physiological effects, and its potential applications in the synthesis of novel heterocyclic compounds with potential biological activities. Additionally, further research could be conducted into the development of safer and more efficient synthesis methods, as well as the development of new and improved applications for the compound.
Métodos De Síntesis
(4-bromo-1H-pyrazol-5-yl)methanamine hydrobromideolemethanamine hydrobromide can be synthesized using a variety of methods. The most common method involves the reaction of 4-bromo-1H-pyrazole with methanamine hydrobromide in an aqueous solution of hydrochloric acid. The reaction is carried out at a temperature of 100-110 °C for 8-10 hours, and the product is then isolated and purified by recrystallization. Another method involves the reaction of 4-bromo-1H-pyrazole with methanamine hydrobromide in an aqueous solution of sodium hydroxide. The reaction is carried out at a temperature of 100-110 °C for 8-10 hours, and the product is then isolated and purified by recrystallization.
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Propiedades
IUPAC Name |
(4-bromo-1H-pyrazol-5-yl)methanamine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6BrN3.BrH/c5-3-2-7-8-4(3)1-6;/h2H,1,6H2,(H,7,8);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKWATXIIQOCUCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1Br)CN.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7Br2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.93 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-methylphenyl)sulfanyl]cyclohex-1-ene-1-carbaldehyde](/img/structure/B6144573.png)


![2-[4-methyl-3-(4-methylphenyl)-2,5-dioxoimidazolidin-1-yl]acetic acid](/img/structure/B6144584.png)
![2-chloro-N-{[4-(2-methylpropyl)morpholin-2-yl]methyl}acetamide](/img/structure/B6144607.png)

![2,4-dioxo-7-phenyl-1-propyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B6144611.png)
amine, oxalic acid](/img/structure/B6144613.png)


![tert-butyl N-[(oxolan-2-yl)methyl]-N-(piperidin-4-yl)carbamate](/img/structure/B6144627.png)
![tert-butyl N-[1-(piperidine-4-carbonyl)piperidin-4-yl]carbamate](/img/structure/B6144637.png)

